Ethyl 2,3,4,5-tetrafluorobenzoyl acetate
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Overview
Description
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is a chemical compound that belongs to the class of fluorinated benzoic acid derivatives. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring, along with a butyric anhydride group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate typically involves the reaction of 2,3,4,5-tetrafluorobenzoic acid with butyric anhydride. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, under controlled temperature conditions to ensure the formation of the desired anhydride product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of tetrafluorobenzoic acid derivatives.
Reduction: Formation of tetrafluorobenzyl alcohols.
Substitution: Formation of various substituted tetrafluorobenzoic acid derivatives.
Scientific Research Applications
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2,3,4,5-tetrafluorobenzoyl acetate involves its interaction with specific molecular targets and pathways. The fluorine atoms on the benzene ring enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The anhydride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrafluorobenzoic acid: A closely related compound with similar fluorinated benzene ring structure but lacking the butyric anhydride group.
2,3,4,5-Tetrafluorobenzyl alcohol: Another related compound formed through the reduction of the anhydride group.
Uniqueness
Ethyl 2,3,4,5-tetrafluorobenzoyl acetate is unique due to the presence of both the fluorinated benzene ring and the butyric anhydride group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
butanoyl 2,3,4,5-tetrafluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-2-3-7(16)18-11(17)5-4-6(12)9(14)10(15)8(5)13/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIGKCZXQLXWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(=O)C1=CC(=C(C(=C1F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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